molecular formula C18H37NOSi B15159038 13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile CAS No. 671756-90-4

13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile

Cat. No.: B15159038
CAS No.: 671756-90-4
M. Wt: 311.6 g/mol
InChI Key: CWQZSSHLOCNUQW-UHFFFAOYSA-N
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Description

13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile is an organic compound characterized by the presence of a trimethylsilyl group and a nitrile group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a hydroxyl-containing precursor with a trimethylsilylating agent such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can be further transformed into other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile is unique due to the combination of a trimethylsilyl group and a nitrile group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

CAS No.

671756-90-4

Molecular Formula

C18H37NOSi

Molecular Weight

311.6 g/mol

IUPAC Name

13-methyl-2-trimethylsilyloxytetradecanenitrile

InChI

InChI=1S/C18H37NOSi/c1-17(2)14-12-10-8-6-7-9-11-13-15-18(16-19)20-21(3,4)5/h17-18H,6-15H2,1-5H3

InChI Key

CWQZSSHLOCNUQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCC(C#N)O[Si](C)(C)C

Origin of Product

United States

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